N~8~,N~8~,9-TRIMETHYL-2-[(4-NITROPHENOXY)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE
Overview
Description
N~8~,N~8~,9-Trimethyl-2-[(4-nitrophenoxy)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide is a complex organic compound with the molecular formula C18H16N6O4S . This compound features a unique structure that includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is further functionalized with a nitrophenoxy methyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N8,N~8~,9-Trimethyl-2-[(4-nitrophenoxy)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or dimethylformamide dimethylacetal (DMF-DMA) . This is followed by the introduction of the nitrophenoxy methyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under appropriate reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N~8~,N~8~,9-Trimethyl-2-[(4-nitrophenoxy)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The nitrophenoxy methyl group can participate in nucleophilic substitution reactions.
Cyclization: The core structure can be modified through cyclization reactions involving the thiophene and triazole rings.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~8~,N~8~,9-Trimethyl-2-[(4-nitrophenoxy)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N8,N~8~,9-Trimethyl-2-[(4-nitrophenoxy)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
N~8~,N~8~,9-Trimethyl-2-[(4-nitrophenoxy)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Thieno[3,4-b]pyridines: These compounds have a different arrangement of the thiophene and pyridine rings, leading to distinct chemical properties.
Properties
IUPAC Name |
N,N,12-trimethyl-4-[(4-nitrophenoxy)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4S/c1-10-14-16-20-13(8-28-12-6-4-11(5-7-12)24(26)27)21-23(16)9-19-17(14)29-15(10)18(25)22(2)3/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONQUOLPUDPLQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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